molecular formula C13H8Cl2N2OS2 B2601388 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-80-9

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2601388
CAS No.: 476626-80-9
M. Wt: 343.24
InChI Key: WTSBTZLIPVIDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . The structure consists of a 6-methylbenzothiazole group linked via an N-ylidene bridge to a 2,5-dichlorothiophene-3-carboxamide moiety . Benzothiazole derivatives are extensively investigated for their potent activity against a wide spectrum of bacterial pathogens. Research indicates that such compounds can exert their antibacterial effects through multiple mechanisms, including the inhibition of critical bacterial enzymes like DNA gyrase and UDP-N-acetyl enolpyruvyl glucosamine reductase (MurB) . The inhibition of these targets disrupts essential bacterial processes, such as DNA replication and cell wall synthesis, making this chemotype a valuable template for designing new anti-infectives to address the growing global threat of antimicrobial resistance (AMR) . The presence of specific substituents, such as chloro and methyl groups on the core structure, is often explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research applications in these areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSBTZLIPVIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of thiophene to obtain 2,5-dichlorothiophene, followed by the introduction of a carboxamide group through a reaction with an appropriate amine. The benzothiazole moiety is then introduced via a coupling reaction with 6-methyl-1,3-benzothiazole-2-amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The benzothiazole moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorothiophene-3-sulfonyl chloride
  • 6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide
  • 6-fluoro-3-methyl-4-(2,5-dichlorothiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to the specific combination of its thiophene, benzothiazole, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H8Cl2N2OS
  • Molecular Weight : 305.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways and inhibit key enzymes involved in cellular proliferation and survival.

Potential Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes such as kinases or proteases involved in tumor progression.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, potentially interfering with replication or transcription processes.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (μM)
HCC827 (Lung Cancer)6.26 ± 0.33
NCI-H358 (Lung Cancer)6.48 ± 0.11
MDA-MB-231 (Breast Cancer)20.46 ± 8.63

These results indicate a promising profile for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results from broth microdilution assays showed:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL

These findings suggest that the compound possesses notable antibacterial activity, making it a candidate for further research in antimicrobial therapy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of benzothiazole derivatives is crucial for optimizing their biological activity. Modifications to the benzothiazole moiety or substitution patterns can significantly influence their efficacy and selectivity against various biological targets.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the antitumor efficacy of several benzothiazole derivatives, including our compound of interest. The results indicated a higher potency in two-dimensional (2D) cell culture assays compared to three-dimensional (3D) models, highlighting the importance of further investigation into its mechanisms .
  • Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial properties of related compounds, demonstrating that modifications in substituents could enhance activity against resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.